2-(Pyrimidin-4-ylamino)ethanol
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Overview
Description
2-(Pyrimidin-4-ylamino)ethanol is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring attached to an ethanol group through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-4-ylamino)ethanol typically involves the reaction of pyrimidine derivatives with ethanolamine. One common method includes the nucleophilic substitution reaction where 4-chloropyrimidine reacts with ethanolamine under basic conditions to yield this compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrimidin-4-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group attached to the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.
Scientific Research Applications
2-(Pyrimidin-4-ylamino)ethanol has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-4-ylamino)ethanol involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. In medicinal chemistry, it is often designed to inhibit or activate specific pathways, such as those involved in cell proliferation or microbial growth.
Comparison with Similar Compounds
- 2-(Pyrimidin-2-ylamino)ethanol
- 2-(Pyrimidin-5-ylamino)ethanol
- 2-(Pyrimidin-6-ylamino)ethanol
Comparison: While these compounds share a similar core structure, the position of the amino group on the pyrimidine ring can significantly influence their chemical reactivity and biological activity. For instance, 2-(Pyrimidin-4-ylamino)ethanol may exhibit different binding affinities and selectivities compared to its isomers, making it unique in its applications and effectiveness.
Properties
IUPAC Name |
2-(pyrimidin-4-ylamino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-4-3-8-6-1-2-7-5-9-6/h1-2,5,10H,3-4H2,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEXXPZCSMYNDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307815 |
Source
|
Record name | 2-(4-Pyrimidinylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1640-87-5 |
Source
|
Record name | 2-(4-Pyrimidinylamino)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1640-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Pyrimidinylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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